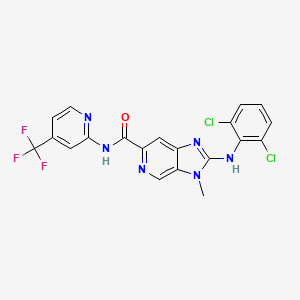

Indazole derivative 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le dérivé d'indazole 3 est un composé appartenant à la famille de l'indazole, qui est une classe de composés hétérocycliques contenant de l'azote. Les dérivés d'indazole sont connus pour leurs diverses activités biologiques et ont suscité un intérêt considérable en chimie médicinale. Le noyau d'indazole se compose d'une structure bicyclique constituée d'un cycle pyrazole fusionné avec un cycle benzène. Le dérivé d'indazole 3, en particulier, s'est avéré prometteur dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques et de ses activités biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dérivé d'indazole 3 peut être réalisée par plusieurs méthodes. Une approche courante implique la cyclisation d'o-haloaryl-N-tosylhydrazones en utilisant l'acétate de cuivre (II) comme catalyseur. Cette réaction est généralement réalisée dans le diméthylsulfoxyde (DMSO) sous atmosphère d'oxygène, ce qui conduit à la formation du cycle indazole . Une autre méthode implique la condensation d'o-fluorobenzaldéhydes avec de l'hydrazine, suivie d'une activation sélective du groupe oxime en présence de chlorure de méthanesulfonyle et de triéthylamine .

Méthodes de production industrielle

La production industrielle du dérivé d'indazole 3 implique souvent l'optimisation des conditions de réaction afin d'obtenir des rendements et une pureté élevés. Cela peut inclure l'utilisation de catalyseurs à base de métaux de transition, tels que le cuivre ou le palladium, pour faciliter les réactions de cyclisation. De plus, des conditions sans solvant et sans catalyseur ont été explorées pour minimiser les sous-produits et améliorer l'efficacité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

Le dérivé d'indazole 3 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses activités biologiques.

Réactifs et conditions courants

Oxydation : Les réactions d'oxydation du dérivé d'indazole 3 peuvent être réalisées en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction : Les réactions de réduction impliquent souvent l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour convertir des groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Les réactions de substitution peuvent être effectuées en utilisant des nucléophiles ou des électrophiles, selon la modification souhaitée. .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du dérivé d'indazole 3 peut produire de l'acide indazole-3-carboxylique, tandis que la réduction peut produire des dérivés d'indazole-3-amine .

Applications de recherche scientifique

Le dérivé d'indazole 3 a une large gamme d'applications de recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie.

Chimie

En chimie, le dérivé d'indazole 3 sert de précieux bloc de construction pour la synthèse de molécules plus complexes.

Biologie

En recherche biologique, le dérivé d'indazole 3 a été étudié pour son potentiel en tant qu'inhibiteur enzymatique. Il a montré des résultats prometteurs dans l'inhibition d'enzymes spécifiques impliquées dans les voies pathologiques, ce qui en fait un candidat potentiel pour le développement de médicaments .

Médecine

En médecine, le dérivé d'indazole 3 a démontré une activité anticancéreuse significative. Il a été évalué pour sa capacité à inhiber la croissance de diverses lignées de cellules cancéreuses, y compris les cellules pulmonaires, prostatiques et leucémiques. Le mécanisme d'action du composé implique l'induction de l'apoptose et l'arrêt du cycle cellulaire, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer .

Industrie

Dans le secteur industriel, le dérivé d'indazole 3 est utilisé dans le développement de nouveaux matériaux et procédés chimiques. Ses propriétés chimiques uniques le rendent adapté à des applications dans la production de polymères, de colorants et d'autres produits chimiques de spécialité .

Mécanisme d'action

Le mécanisme d'action du dérivé d'indazole 3 implique son interaction avec des cibles moléculaires et des voies spécifiques. L'une des principales cibles est l'enzyme tyrosine kinase, où le dérivé d'indazole 3 se lie à la région de la charnière, inhibant l'activité de l'enzyme. Cette inhibition perturbe les voies de signalisation clés impliquées dans la prolifération et la survie cellulaires, conduisant à l'induction de l'apoptose dans les cellules cancéreuses . De plus, il a été démontré que le dérivé d'indazole 3 affecte la voie p53/MDM2, contribuant ainsi à ses effets anticancéreux .

Applications De Recherche Scientifique

Indazole derivative 3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes involved in disease pathways, making it a potential candidate for drug development .

Medicine

In medicine, this compound has demonstrated significant anticancer activity. It has been evaluated for its ability to inhibit the growth of various cancer cell lines, including lung, prostate, and leukemia cells. The compound’s mechanism of action involves inducing apoptosis and cell cycle arrest, making it a potential therapeutic agent for cancer treatment .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in the production of polymers, dyes, and other specialty chemicals .

Mécanisme D'action

The mechanism of action of indazole derivative 3 involves its interaction with specific molecular targets and pathways. One of the primary targets is the tyrosine kinase enzyme, where this compound binds to the hinge region, inhibiting the enzyme’s activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . Additionally, this compound has been shown to affect the p53/MDM2 pathway, further contributing to its anticancer effects .

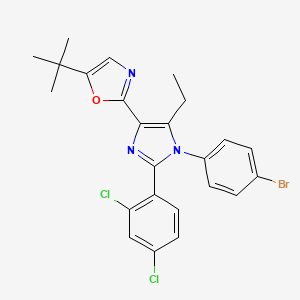

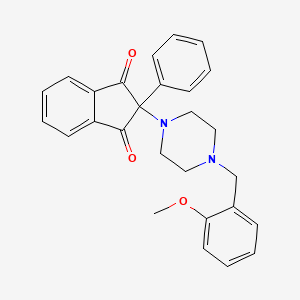

Comparaison Avec Des Composés Similaires

Le dérivé d'indazole 3 peut être comparé à d'autres composés similaires, tels que les dérivés de l'indole, de l'imidazole et du benzimidazole. Bien que tous ces composés partagent une structure hétérocyclique contenant de l'azote, le dérivé d'indazole 3 est unique en raison de son système cyclique bicyclique spécifique et de la présence d'un cycle pyrazole fusionné avec un cycle benzène .

Composés similaires

Dérivés de l'indole : Les dérivés de l'indole sont connus pour leurs diverses activités biologiques, notamment les propriétés anticancéreuses, anti-inflammatoires et antimicrobiennes.

Dérivés de l'imidazole : Les dérivés de l'imidazole sont largement utilisés en chimie médicinale pour leurs activités antifongiques, antibactériennes et anticancéreuses.

Dérivés du benzimidazole : Les dérivés du benzimidazole ont montré un potentiel significatif en tant qu'agents antiviraux, anticancéreux et anti-inflammatoires.

Le dérivé d'indazole 3 se distingue par sa structure unique et les activités biologiques spécifiques qu'il présente, ce qui en fait un composé précieux dans la recherche scientifique et le développement de médicaments.

Propriétés

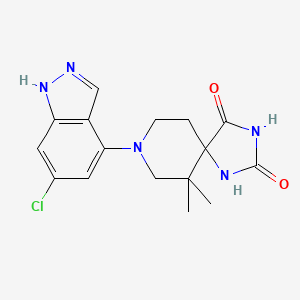

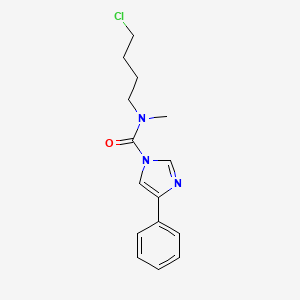

Formule moléculaire |

C16H18ClN5O2 |

|---|---|

Poids moléculaire |

347.80 g/mol |

Nom IUPAC |

8-(6-chloro-1H-indazol-4-yl)-6,6-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |

InChI |

InChI=1S/C16H18ClN5O2/c1-15(2)8-22(4-3-16(15)13(23)19-14(24)20-16)12-6-9(17)5-11-10(12)7-18-21-11/h5-7H,3-4,8H2,1-2H3,(H,18,21)(H2,19,20,23,24) |

Clé InChI |

JZDRNRKIZBGYLY-UHFFFAOYSA-N |

SMILES canonique |

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=C3C=NN4)Cl)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[6-(3-Chloro-4-ethoxyphenyl)pyrimidin-4-yl]amino]-1-phenylethanol](/img/structure/B10833473.png)

![3-[[1-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833486.png)

![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)

![(S)-N-({6-[(3-methyl-1-{4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}butyl)amino]pyridin-3-yl}carbonyl)-beta-alanine](/img/structure/B10833544.png)